



Application Notes and Protocols: The Use of Trimethyluric Acid Isomers as Chemical Probes

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Compound of Interest		
Compound Name:	1,3,9-Trimethyluric acid	
Cat. No.:	B055767	Get Quote

A Note to Researchers: While the inquiry specified the use of **1,3,9-trimethyluric acid** as a chemical probe, a comprehensive review of scientific literature reveals a significant lack of available information regarding its application for this purpose. It is identified as a naturally occurring alkaloid found in some plants, but detailed studies on its biological activity or use as a tool for probing biological pathways are not presently available.[1][2]

Conversely, its isomer, 1,3,7-trimethyluric acid, is a well-characterized metabolite of caffeine with documented applications in biomedical research, particularly as a biomarker for enzyme activity.[3][4][5][6] These application notes and protocols will, therefore, focus on the utility of 1,3,7-trimethyluric acid as a chemical probe, with the acknowledgment that this may represent the intended subject of the original inquiry.

1,3,7-Trimethyluric Acid: A Probe for Cytochrome P450 3A4 Activity

Introduction: 1,3,7-trimethyluric acid is a major metabolite of caffeine, formed through the action of several cytochrome P450 (CYP) enzymes, most notably CYP3A4.[5][6] This metabolic relationship allows for the use of the ratio of 1,3,7-trimethyluric acid to caffeine in biological samples as an indicator of CYP3A4 activity.[3][7] This is particularly valuable in drug development and clinical pharmacology for assessing drug-drug interactions and individual variations in drug metabolism.

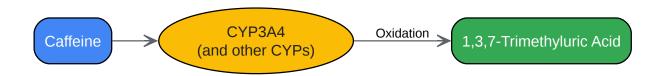
Physicochemical Properties:



Property	Value	Reference
Molecular Formula	C8H10N4O3	[4]
Molecular Weight	210.19 g/mol	[4]
IUPAC Name	1,3,7-trimethyl-7,9-dihydro-1H- purine-2,6,8(3H)-trione	[5]
Synonyms	8-Oxocaffeine, Trimethyluric acid	[5]
Solubility	5.5 mg/mL in water at 15°C	[4]

Signaling Pathway: Caffeine Metabolism to 1,3,7-Trimethyluric Acid

The metabolic conversion of caffeine to 1,3,7-trimethyluric acid is a key pathway for assessing CYP3A4 activity. The following diagram illustrates this process.



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Caption: Metabolic conversion of caffeine to 1,3,7-trimethyluric acid by CYP enzymes.

Experimental Protocols

Protocol 1: In Vivo Assessment of CYP3A4 Activity in Humans

This protocol describes a method for determining CYP3A4 activity in human subjects by measuring the ratio of 1,3,7-trimethyluric acid to caffeine in plasma or urine.

Materials:



- Caffeine (pharmaceutical grade)
- Human subjects (volunteers)
- Blood collection tubes (e.g., heparinized)
- Urine collection containers
- Centrifuge
- High-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) system
- 1,3,7-trimethyluric acid standard
- · Caffeine standard
- Internal standard (e.g., isotopically labeled 1,3,7-trimethyluric acid-d9)[8]

Procedure:

- Subject Preparation: Following informed consent, subjects should abstain from caffeinecontaining products for at least 48 hours prior to the study.
- Caffeine Administration: Administer a known dose of caffeine (e.g., 100 mg) to the subjects.
- Sample Collection:
 - Plasma: Collect blood samples at specific time points post-caffeine administration (e.g., 3, 4, and 6 hours).
 [7] Centrifuge the blood to separate the plasma.
 - Urine: Collect urine over a specified period (e.g., 8 hours) post-caffeine administration.
- Sample Preparation:
 - Precipitate proteins from plasma samples using a suitable solvent (e.g., acetonitrile).
 - Dilute urine samples as needed.
 - Spike all samples with a known concentration of the internal standard.



• HPLC-MS/MS Analysis:

- Develop and validate an HPLC-MS/MS method for the simultaneous quantification of caffeine and 1,3,7-trimethyluric acid.
- Analyze the prepared samples.
- Data Analysis:
 - Calculate the concentrations of caffeine and 1,3,7-trimethyluric acid in each sample.
 - Determine the metabolic ratio of 1,3,7-trimethyluric acid to caffeine.
 - Correlate this ratio with known CYP3A4 activity markers (e.g., midazolam clearance) if a validation study is being performed.[7]

Quantitative Data from a Representative Study:

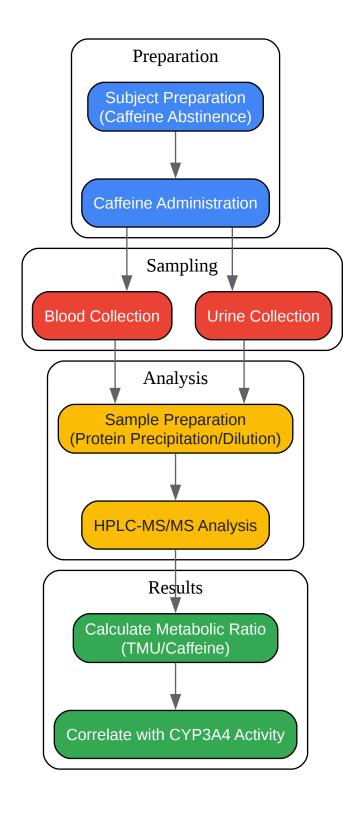
A study by van Dyk et al. (2019) investigated the correlation between the caffeine/1,3,7-trimethyluric acid (TMU) ratio and midazolam clearance as a marker for CYP3A4 activity.[7]

Time Point (post-caffeine)	Correlation Coefficient (r) with Midazolam Clearance (Baseline)	Correlation Coefficient (r) with Midazolam Clearance (Post-Rifampicin)
3 hours	0.82	0.72
4 hours	0.79	0.87
6 hours	0.65	0.82

Rifampicin is a known inducer of CYP3A4.[7]

Experimental Workflow





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Caption: Workflow for assessing in vivo CYP3A4 activity using 1,3,7-trimethyluric acid.



Conclusion

While the requested information on **1,3,9-trimethyluric acid** as a chemical probe is not available in current scientific literature, its isomer, **1,3,7-trimethyluric acid**, serves as a valuable tool in pharmacology and drug development. Its application as a biomarker for CYP3A4 activity provides a minimally invasive method to assess an individual's drug metabolism capacity. Researchers interested in this area are encouraged to explore the extensive literature on caffeine metabolism and its application in clinical and preclinical studies.

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